Home > Products > Screening Compounds P121596 > Sucroferric oxyhydroxide
Sucroferric oxyhydroxide -

Sucroferric oxyhydroxide

Catalog Number: EVT-10893341
CAS Number:
Molecular Formula: C12H29Fe5Na2O23
Molecular Weight: 866.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A glucaric acid-iron conjugate that is used in the treatment of IRON-DEFICIENCY ANEMIA, including in patients with chronic kidney disease, when oral iron therapy is ineffective or impractical.
Synthesis Analysis

The synthesis of sucroferric oxyhydroxide can be outlined in several key steps:

  1. Preparation of Iron Suspension: A ferric chloride solution is basified to form a polynuclear iron(III)-oxyhydroxide suspension. This step is crucial as it determines the properties of the resulting compound, particularly its phosphate binding capacity.
  2. Mixing with Stabilizers: The iron suspension is mixed with carbohydrates such as sucrose and various starches. These stabilizers play a vital role in maintaining the structural integrity of the iron oxyhydroxide core during processing and storage .
  3. Control of Particle Size: The particle size of the iron oxyhydroxide is significant for its efficacy as a phosphate binder. Although direct measurement can be challenging, controlling the synthesis process ensures that the particle size remains within an optimal range for effective phosphate binding .
  4. Quality Control: The final product undergoes rigorous quality control tests, including assessments for phosphate adsorption capacity and particle size distribution to ensure batch consistency and efficacy .
Molecular Structure Analysis

Sucroferric oxyhydroxide has a complex molecular structure characterized by:

  • Core Component: The core consists of polynuclear iron(III)-oxyhydroxide (FeOOH), which provides the primary mechanism for phosphate binding.
  • Stabilizing Shell: Surrounding this core is a carbohydrate shell made primarily of sucrose and starches, which stabilizes the structure and enhances its solubility characteristics in gastrointestinal conditions .

The molecular formula for the iron oxyhydroxide component can be represented as FeOOH\text{FeOOH}, where Fe represents iron in its +3 oxidation state. The specific structural arrangement allows for effective interaction with phosphate ions.

Chemical Reactions Analysis

In terms of chemical reactions, sucroferric oxyhydroxide functions primarily through ligand exchange mechanisms:

  • Phosphate Binding Reaction: In the gastrointestinal tract, sucroferric oxyhydroxide interacts with dietary phosphates through ligand exchange between hydroxyl groups on the iron oxyhydroxide surface and phosphate ions. This reaction effectively sequesters phosphates from absorption into systemic circulation .
  • Elimination Process: Once bound, the complexed phosphates are excreted in feces rather than being absorbed into the bloodstream, thereby reducing serum phosphorus levels in patients with chronic kidney disease .
Mechanism of Action

The mechanism of action for sucroferric oxyhydroxide involves several steps:

  1. Gastrointestinal Interaction: Upon ingestion, sucroferric oxyhydroxide travels through the gastrointestinal tract where it interacts with dietary phosphates.
  2. Binding Process: The polynuclear iron(III)-oxyhydroxide binds to phosphate ions via ligand exchange mechanisms, significantly reducing their bioavailability for absorption.
  3. Excretion: The bound phosphates are then eliminated from the body through fecal excretion, leading to decreased serum phosphorus levels .

This mechanism is particularly effective across varying pH levels found within the gastrointestinal environment.

Physical and Chemical Properties Analysis

The physical and chemical properties of sucroferric oxyhydroxide include:

  • Appearance: Typically presented as a fine powder or chewable tablet.
  • Solubility: The polynuclear iron oxyhydroxide component exhibits low solubility in aqueous environments at physiological pH levels, which limits systemic absorption of iron while allowing effective phosphate binding .
  • Stability: The presence of sucrose helps stabilize the structure against dehydration and maintains its high binding capacity over time .

Relevant Data

  • Molecular Weight: Varies based on formulation but generally includes contributions from both iron and carbohydrate components.
  • pH Stability Range: Effective across a wide pH range typical of human gastrointestinal conditions.
Applications

Sucroferric oxyhydroxide's primary application lies in managing hyperphosphatemia in patients with chronic kidney disease on dialysis. Its advantages include:

  • Reduced Pill Burden: Compared to traditional phosphate binders like sevelamer carbonate, sucroferric oxyhydroxide requires fewer daily doses while maintaining efficacy in phosphorus control .
  • Clinical Efficacy: Clinical trials have demonstrated its effectiveness in lowering serum phosphorus levels while exhibiting a favorable safety profile with minimal systemic absorption of iron .
Synthesis Methodologies and Industrial Scalability

Optimization of Precipitation Techniques for Iron(III)-Oxyhydroxide Core Formation

The synthesis of sucroferric oxyhydroxide initiates with precise precipitation of the iron(III)-oxyhydroxide core. This involves controlled basification of ferric chloride hexahydrate solutions using mixed-base systems to maintain a pH range of 6.0–7.5. Sodium hydroxide combined with sodium bicarbonate or carbonate provides superior buffering capacity compared to single-base approaches, minimizing unwanted byproducts like ferrous ions (Fe²⁺) and ensuring consistent polynuclear iron(III) oxyhydroxide formation [1] [4]. Temperature regulation at 25–30°C during precipitation prevents crystalline phase transformations that compromise phosphate-binding sites. The resulting amorphous ferric oxyhydroxide suspension exhibits a high specific surface area (>16 m²/g), directly correlating with enhanced phosphate adsorption capacity [4] [10].

Table 1: Impact of Precipitation Parameters on Iron(III)-Oxyhydroxide Properties

Base SystempH RangeFerrous Ion Content (% w/w)Surface Area (m²/g)
Sodium Hydroxide7.0–7.50.4–0.612–14
Sodium Hydroxide + Carbonate6.0–7.5<0.216–22

Stabilization Mechanisms: Role of Carbohydrate-Ligand Interactions in Structural Integrity

Stabilization of the iron(III)-oxyhydroxide core relies on non-covalent interactions with carbohydrates. Sucrose acts as a primary stabilizing ligand, forming hydrogen bonds with surface hydroxyl groups of polynuclear iron clusters. This "wrapping" mechanism inhibits dehydration and aging of the core, preserving its high surface area and reactivity toward phosphate ions [2] [7]. Insoluble carbohydrates (potato and maize starches) function as processing aids, modulating particle agglomeration during isolation. The optimal sucrose-to-starch ratio (typically 1:1 w/w) ensures:

  • Prevention of iron core crystallization
  • Maintenance of phosphate binding capacity (≥2.6 meq phosphate per 500 mg iron)
  • Particle size distribution with >90% of particles exceeding 100 μm [4] [10].Brunauer-Emmett-Teller (BET) analysis confirms that stabilized batches exhibit surface areas of 13–17 m²/g, critical for consistent drug performance [10].

Scalability Challenges in Decantation vs. Filtration-Based Isolation Processes

Industrial-scale manufacturing faces bottlenecks in intermediate isolation. Decantation – cited in earlier patents – proves inefficient for large-volume suspensions due to:

  • Incomplete chloride removal requiring excessive wash cycles
  • Particle size inconsistency between batches
  • High process time leading to iron core aging [4].Filtration-based isolation (e.g., filter pressing or vacuum belt filtration) resolves these issues by enabling continuous washing with micron-filtered water. This achieves chloride specifications in ≤5 wash cycles and maintains particle size distribution where 90.0% of particles exceed 100 μm. Additionally, filtration accommodates higher solids concentration (up to 20% w/v) versus decantation (<10% w/v), significantly reducing solvent consumption and processing time [4] [10].

Process Validation: Regulatory Compliance in Pharmaceutical-Grade Production

Validated production requires stringent in-process controls and release testing aligned with pharmacopeial standards. Key validation parameters include:

  • Phosphate Binding Capacity: Measured via ion chromatography; acceptance criterion ≥2.6 meq phosphate per 500 mg iron [4]
  • Ferrous Ion Limit: Colorimetric testing enforcing <0.3% w/w to prevent oxidative degradation [4]
  • Carbohydrate Consistency: High-performance liquid chromatography quantifying sucrose (12–24% w/w) and starch (6–14% w/w) [7] [10]
  • Particle Size Distribution: Laser diffraction ensuring >90% particles >100 μm for tablet compressibility [2] [10].Batches meeting these criteria demonstrate inter-batch consistency in dissolution profiles and adsorption isotherms, fulfilling International Council for Harmonisation Q3D guidelines for elemental impurities [4] [9].

Properties

Product Name

Sucroferric oxyhydroxide

IUPAC Name

disodium;(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;iron(3+);oxygen(2-);hydroxide;trihydrate

Molecular Formula

C12H29Fe5Na2O23

Molecular Weight

866.5 g/mol

InChI

InChI=1S/C12H22O11.5Fe.2Na.4H2O.8O/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;;;;;;;;;;;;;;;;;;;/h4-11,13-20H,1-3H2;;;;;;;;4*1H2;;;;;;;;/q;5*+3;2*+1;;;;;8*-2/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;/m1.................../s1

InChI Key

FWZTTZUKDVJDCM-CEJAUHOTSA-M

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.O.O.O.[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Fe+3].[Fe+3].[Fe+3].[Fe+3].[Fe+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.